molecular formula C21H19F3N4O3 B6477557 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2640976-52-7

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6477557
CAS No.: 2640976-52-7
M. Wt: 432.4 g/mol
InChI Key: JOXVJYPMHYPUIE-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.14092497 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H20F3N3O2S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 2640980-02-3

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of trifluoromethoxy and ethyl groups enhances its lipophilicity and potential interaction with biological targets.

Target Interaction

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in the NAD+ salvage pathway. By inhibiting NAMPT, the compound may influence cellular metabolism and aging processes, potentially leading to various therapeutic effects.

Biochemical Pathways

The interaction with NAMPT affects the NAD+ salvage pathway, which is vital for energy metabolism and cellular signaling. Disruption of this pathway has implications in various diseases, including cancer and metabolic disorders.

Pharmacological Effects

Research indicates that compounds with a pyrazole framework exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
  • Antitumor Properties : Some studies suggest that pyrazole derivatives may inhibit tumor growth through various mechanisms.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers
AntitumorInhibition of cancer cell proliferation
InsecticidalSignificant mortality rates against specific pests

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the broad-spectrum antimicrobial activity of pyrazole derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects :
    • Research has demonstrated that certain pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
  • Antitumor Activity :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Insecticidal Properties :
    • A recent study evaluated the insecticidal efficacy of various pyrazole derivatives against agricultural pests, reporting promising results that could lead to new pest control strategies .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit significant anticancer properties.

  • Mechanism of Action: These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancers, by modulating signaling pathways such as the PI3K/Akt pathway.
  • Case Study: A recent study demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against several human tumor cell lines, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent.

  • Mechanism of Action: Similar pyrazole derivatives are known to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
  • Case Study: In vitro studies have confirmed that certain pyrazole-based compounds significantly reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects.

Structural Feature Biological Activity
Pyrazole ringAnticancer activity
Trifluoromethoxy groupImproved bioavailability
Ethanediamide linkageEnhanced enzyme inhibition

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-28-18(11-13-26-28)15-4-2-14(3-5-15)10-12-25-19(29)20(30)27-16-6-8-17(9-7-16)31-21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXVJYPMHYPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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